molecular formula C8ClF17O2S B1296377 Heptadecafluoro-1-octanesulfonyl chloride CAS No. 423-60-9

Heptadecafluoro-1-octanesulfonyl chloride

Cat. No.: B1296377
CAS No.: 423-60-9
M. Wt: 518.58 g/mol
InChI Key: FJHZKRYJOILIGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecafluoro-1-octanesulfonyl chloride can be synthesized through the reaction of perfluorooctanesulfonyl fluoride with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Heptadecafluoro-1-octanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonyl derivatives .

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of heptadecafluoro-1-octanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The perfluorinated chain imparts unique properties such as high thermal stability and resistance to chemical degradation .

Comparison with Similar Compounds

Uniqueness: Heptadecafluoro-1-octanesulfonyl chloride stands out due to its longer perfluorinated chain, which provides enhanced stability and unique chemical properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring high-performance materials .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF17O2S/c9-29(27,28)8(25,26)6(20,21)4(16,17)2(12,13)1(10,11)3(14,15)5(18,19)7(22,23)24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHZKRYJOILIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)S(=O)(=O)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8ClF17O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90315130
Record name Perfluoro-1-octanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90315130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423-60-9
Record name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonyl chloride
Source CAS Common Chemistry
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Record name 423-60-9
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Record name Perfluoro-1-octanesulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID90315130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecafluoro-1-octanesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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